
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for smokers looking to quit. However, beyond its clinical use, Varenicline has also been the subject of scientific research, particularly in the field of neuroscience, due to its unique mechanism of action.
Mecanismo De Acción
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine works by selectively binding to and activating alpha4beta2 nicotinic acetylcholine receptors in the brain. This activation leads to the release of dopamine, a neurotransmitter associated with reward and pleasure. By mimicking the effects of nicotine in the brain, this compound can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Biochemical and Physiological Effects:
In addition to its effects on the reward pathway in the brain, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial for a range of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has several advantages for use in lab experiments. For example, it has a well-defined mechanism of action and can be easily synthesized in the lab. Additionally, it has been extensively studied in both animals and humans, making it a well-established tool for research. However, there are also limitations to its use, particularly in terms of its selectivity for alpha4beta2 nicotinic acetylcholine receptors. This selectivity may limit its usefulness for studying other types of receptors or neurotransmitters in the brain.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine. One area of interest is its potential use in the treatment of other addictive disorders, such as alcohol or opioid addiction. Additionally, there is interest in exploring the effects of this compound on other neurotransmitter systems in the brain, such as the glutamate or GABA systems. Finally, there is interest in developing new compounds that are similar to this compound but have improved selectivity or efficacy for specific types of receptors or neurotransmitters.
Métodos De Síntesis
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is synthesized through a multi-step process that involves the reaction of 5-chloro-2-ethoxyaniline with piperidine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been the subject of extensive scientific research, particularly in the field of neuroscience. This is due to its ability to selectively activate nicotinic acetylcholine receptors in the brain, which are involved in the reward pathway associated with nicotine addiction. By activating these receptors, this compound can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Propiedades
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAILQBKBAFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

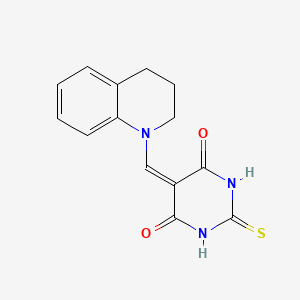
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)

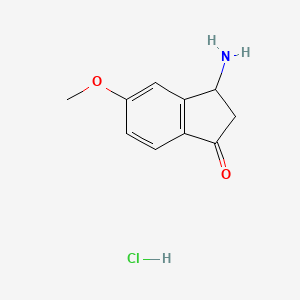
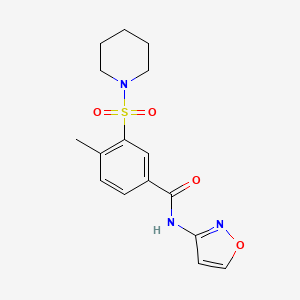
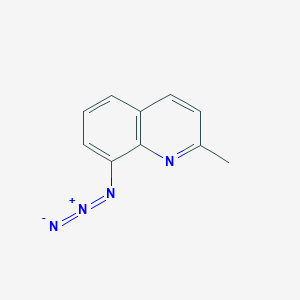
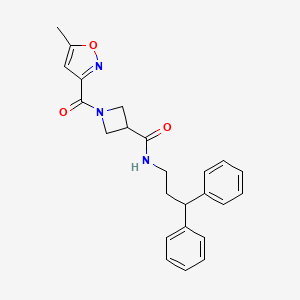
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)
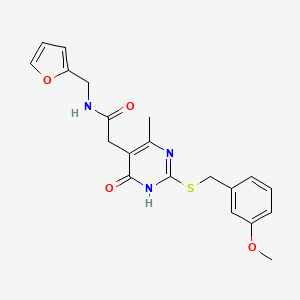
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)
![N-(4-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2874634.png)